molecular formula C16H18N4O2 B6427899 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-methylpyridin-2-yl)propanamide CAS No. 2034368-31-3

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-methylpyridin-2-yl)propanamide

Cat. No.: B6427899
CAS No.: 2034368-31-3
M. Wt: 298.34 g/mol
InChI Key: VSGBRFUPPGYACD-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a cyclopropyl substituent at the 3-position of the pyridazinone ring and a propanamide side chain linked to a 5-methylpyridin-2-yl group. The 5-methylpyridin-2-yl moiety may enhance solubility and binding interactions compared to purely aromatic substituents.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(5-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10-3-7-14(17-9-10)18-16(22)11(2)20-15(21)8-6-13(19-20)12-4-5-12/h3,6-9,11-12H,4-5H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGBRFUPPGYACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Purity Price Range (USD)
Target Compound: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(5-methylpyridin-2-yl)propanamide 5-methylpyridin-2-yl Not explicitly provided Not explicitly provided Not provided Not provided
BK80849: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]propanamide 2-(methylsulfanyl)phenyl Likely C₁₆H₁₈N₃O₂S ~332.4 (estimated) 90% $574–$1,654
BK79357: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide (2,6-difluorophenyl)methyl C₁₆H₁₅F₂N₃O₂ 319.306 Not provided Not provided

Key Observations:

Structural Variations :

  • The target compound employs a 5-methylpyridin-2-yl group, which introduces a basic nitrogen atom capable of hydrogen bonding. This contrasts with BK80849’s 2-(methylsulfanyl)phenyl (electron-rich, lipophilic) and BK79357’s 2,6-difluorophenyl (electron-withdrawing, polar) substituents.
  • Fluorine atoms in BK79357 may improve metabolic stability and membrane permeability, while the methylsulfanyl group in BK80849 could enhance lipophilicity .

Physicochemical Properties :

  • BK80849’s 90% purity suggests it is suitable for preliminary assays but may require further purification for advanced studies .
  • The target compound’s pyridine ring likely confers better aqueous solubility than the phenyl-based analogs, though experimental data are needed for confirmation.

Commercial Accessibility :

  • BK80849 is commercially available at a premium price ($574–$1,654), reflecting its specialized substituent and synthetic complexity .
  • BK79357’s molecular weight (319.306 g/mol) and fluorine content align with trends in CNS-targeting compounds, though its commercial status is unspecified .

Research Implications

  • Target Compound : The 5-methylpyridin-2-yl group positions this compound as a candidate for targeting enzymes or receptors with polar active sites (e.g., kinases or GPCRs).
  • Analogs : BK80849 and BK79357 highlight the impact of substituent choice on physicochemical and ADMET properties. For instance, fluorinated analogs like BK79357 are often prioritized for in vivo studies due to enhanced stability .

Limitations

  • The provided evidence lacks pharmacological or pharmacokinetic data for direct functional comparisons.
  • Molecular weight and formula for the target compound are inferred; crystallographic tools like WinGX/ORTEP could resolve its 3D structure for deeper analysis .

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